2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol
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Overview
Description
2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol is a chemical compound with a unique structure that includes an oxane ring, an ethylsulfanyl group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol typically involves the reaction of oxan-2-ol with 2-chloroethylsulfanyl ethan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethylsulfanyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: Similar structure with an aminoethoxy group.
2-(2-(2-bromoethoxy)ethoxy)ethan-1-ol: Contains a bromoethoxy group instead of an oxane ring.
2-sulfanyl ethan-1-ol: Lacks the oxane ring and has a simpler structure.
Uniqueness
2-({2-[(Oxan-2-yl)oxy]ethyl}sulfanyl)ethan-1-ol is unique due to the presence of the oxane ring and the ethylsulfanyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
664996-86-5 |
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Molecular Formula |
C9H18O3S |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
2-[2-(oxan-2-yloxy)ethylsulfanyl]ethanol |
InChI |
InChI=1S/C9H18O3S/c10-4-7-13-8-6-12-9-3-1-2-5-11-9/h9-10H,1-8H2 |
InChI Key |
HNIJRRCCLDYCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCSCCO |
Origin of Product |
United States |
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